N-[2-(4-acetamido-3-iodophenyl)ethyl]acetamide
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Overview
Description
N-[2-(4-acetamido-3-iodophenyl)ethyl]acetamide is an organic compound that contains an iodine atom, making it a halogenated derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-acetamido-3-iodophenyl)ethyl]acetamide typically involves the iodination of aniline derivatives followed by acylation. One common method includes the reaction of 4-acetamidoaniline with iodine in the presence of an oxidizing agent to introduce the iodine atom. This is followed by the reaction with acetic anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-acetamido-3-iodophenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate derivatives.
Reduction: The compound can be reduced to remove the iodine atom, forming the corresponding aniline derivative.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium thiolate or primary amines are commonly used under basic conditions.
Major Products Formed
Oxidation: Iodate derivatives.
Reduction: Aniline derivatives.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
N-[2-(4-acetamido-3-iodophenyl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of iodine, which can be used in imaging and diagnostic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-acetamido-3-iodophenyl)ethyl]acetamide involves its interaction with biological molecules. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to various molecular targets. This can affect pathways involved in cell signaling, enzyme inhibition, and other biological processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-iodophenyl)acetamide: Lacks the ethyl group, making it less bulky.
N-(4-acetamido-3-chlorophenyl)ethyl]acetamide: Contains chlorine instead of iodine, affecting its reactivity and biological activity.
N-(4-acetamido-3-bromophenyl)ethyl]acetamide: Contains bromine, which has different chemical properties compared to iodine.
Uniqueness
N-[2-(4-acetamido-3-iodophenyl)ethyl]acetamide is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom can enhance the compound’s reactivity and potential use in radiopharmaceutical applications.
Properties
IUPAC Name |
N-[2-(4-acetamido-3-iodophenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IN2O2/c1-8(16)14-6-5-10-3-4-12(11(13)7-10)15-9(2)17/h3-4,7H,5-6H2,1-2H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMRIOKHZFUPQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC(=C(C=C1)NC(=O)C)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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